3'-(Trifluoromethoxy)-biphenyl-2-amine
CAS No.:
Cat. No.: VC17478700
Molecular Formula: C13H10F3NO
Molecular Weight: 253.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10F3NO |
|---|---|
| Molecular Weight | 253.22 g/mol |
| IUPAC Name | 2-[3-(trifluoromethoxy)phenyl]aniline |
| Standard InChI | InChI=1S/C13H10F3NO/c14-13(15,16)18-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17/h1-8H,17H2 |
| Standard InChI Key | BNZJJYIVRPSYPU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name is 2-amino-3'-(trifluoromethoxy)biphenyl, with a molecular formula of C₁₃H₁₀F₃NO. Its structure comprises two benzene rings connected by a single bond (biphenyl system), where the trifluoromethoxy group occupies the 3' position on the second ring, and the amine group is located at the 2 position on the first ring .
Key Structural Features:
-
Biphenyl Core: Provides rigidity and planar geometry for π-π stacking interactions.
-
Trifluoromethoxy Group: Enhances lipophilicity and electron-withdrawing effects, improving bioavailability and resistance to oxidative metabolism.
-
Primary Amine: Serves as a reactive site for derivatization into carboxamides or other functional groups.
The SMILES notation for this compound is C1=CC(=C(C(=C1)N)OC(F)(F)F)C2=CC=CC=C2, and its InChIKey is VNDUHYWEWRRBFJ-UHFFFAOYSA-N .
Physicochemical Properties
The trifluoromethoxy group significantly increases hydrophobicity (logP ~3.5), favoring membrane permeability but limiting aqueous solubility .
Synthesis and Manufacturing
Synthetic Routes
3'-(Trifluoromethoxy)-biphenyl-2-amine is typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. A representative method involves:
Route A: Suzuki–Miyaura Coupling
-
Starting Materials: 2-Nitro-3'-trifluoromethoxybiphenyl.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
Route B: Buchwald–Hartwig Amination
-
Substrates: 3'-(Trifluoromethoxy)biphenyl-2-bromide and ammonia.
-
Catalysis: Pd₂(dba)₃/Xantphos system.
Optimization Challenges
-
Regioselectivity: Ensuring amine group formation exclusively at the 2 position requires careful control of reaction conditions.
-
Purification: Chromatographic separation is often needed due to byproducts from incomplete reduction or coupling.
Applications in Agrochemicals
Role in SDHI Fungicides
3'-(Trifluoromethoxy)-biphenyl-2-amine is a key intermediate in synthesizing pyrazine-2-carboxamide fungicides like pyraziflumid (NNF-0721). These inhibitors target mitochondrial succinate dehydrogenase (SDH), disrupting cellular respiration in fungi .
Structure–Activity Relationship (SAR) Insights:
-
Biphenyl Amine Moiety: Essential for binding to the SDH ubiquinone pocket.
-
Trifluoromethoxy Group: Enhances antifungal activity against Botrytis cinerea and Rhizoctonia solani by improving membrane penetration .
| Fungicide | Target Pathogens | EC₅₀ (μg/mL) |
|---|---|---|
| Pyraziflumid | B. cinerea, R. solani | 0.05–0.1 |
| Boscalid (Analog) | B. cinerea | 0.2–0.5 |
Data adapted from PMC6140665 .
Pharmacological Relevance
Orphan Drug Development
The derivative 3-((2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl-4-yl)carbamoyl)thiophene-2-carboxylic acid (PubChem CID 46200812), synthesized from 3'-(Trifluoromethoxy)-biphenyl-2-amine, received orphan designation in 2015 for treating non-infectious uveitis .
Mechanism of Action:
-
Carboxamide Linkage: Facilitates binding to inflammatory mediators like cyclooxygenase-2 (COX-2).
-
Fluorine Substituents: Reduce metabolic clearance, prolonging therapeutic effects .
Clinical Prospects
While preclinical studies show promise in reducing intraocular inflammation, phase III trials are pending as of 2025. Challenges include optimizing ocular bioavailability and minimizing off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume